molecular formula C12H17NO3 B2980442 methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate CAS No. 343373-28-4

methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate

Cat. No.: B2980442
CAS No.: 343373-28-4
M. Wt: 223.272
InChI Key: WSYFPZWSCFVDKQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate is a chemical compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 . It is typically stored at room temperature and is available in liquid form .


Synthesis Analysis

While specific synthesis methods for “methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate” are not available, pyrrole-based compounds can be synthesized through various methods. For instance, pyrrolo[1,2-a]pyrazines can be synthesized through the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate .


Molecular Structure Analysis

The InChI code for methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate is 1S/C8H9NO3/c1-12-8(11)5-9-4-2-3-7(9)6-10/h2-4,6H,5H2,1H3 .


Physical and Chemical Properties Analysis

The boiling point of methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate is predicted to be 281.2±20.0 °C . Its density is predicted to be 1.13±0.1 g/cm3 .

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have shown significant antimicrobial activity. These compounds, synthesized through various chemical reactions including cyclization, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation, demonstrated potent antibacterial and antifungal effects. The antimicrobial properties were particularly enhanced by the introduction of a methoxy group into the compound structure, indicating the potential for these pyrrole chalcone derivatives to serve as templates for new antimicrobial agents (Hublikar et al., 2019).

Natural Product Isolation

Research involving the fruits of Lycium chinense led to the isolation of new pyrrole alkaloids, including derivatives closely related to methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate. These compounds were identified and analyzed for their chemical structures through NMR and HRMS data, contributing to our understanding of natural products and their potential applications in pharmaceuticals and chemical industries (Youn et al., 2016).

Molecular Recognition

A study on 2,2-dimethylbutynoic acid with a pyridone terminus revealed insights into molecular recognition through intermolecular hydrogen bonding. The dimer formation, observed in crystals, solutions, and the gas phase, illustrates the significance of such interactions in designing molecular systems with specific recognition properties. This understanding aids in the development of novel materials and chemical sensors (Wash et al., 1997).

Organic Synthesis and Catalysis

The utility of this compound and related compounds in organic synthesis has been explored through various reactions. For example, the generation and in situ acylation of enamines have facilitated the synthesis of diverse organic molecules, demonstrating the compound's versatility as a synthetic intermediate. This research provides valuable methodologies for the synthesis of complex organic molecules with potential applications in drug development and materials science (McCombie et al., 1991).

Safety and Hazards

Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate has been classified under GHS07 and carries a warning signal word . The hazard statements associated with it are H315, H319, and H335 .

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of “methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate”. Pyrrole-based compounds are of significant interest in the field of organic chemistry due to their presence in many biologically active compounds and their potential for various chemical transformations .

Properties

IUPAC Name

methyl 2-(2-formylpyrrol-1-yl)-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)10(11(15)16-4)13-7-5-6-9(13)8-14/h5-8,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYFPZWSCFVDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)N1C=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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